2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O2S/c1-15-6-4-7-16(12-15)31-22(34)14-35-25-18(13-30)23(24-20(32-25)10-5-11-21(24)33)17-8-2-3-9-19(17)26(27,28)29/h2-4,6-9,12,23,32H,5,10-11,14H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWRZIUKECRYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates several functional groups, including a trifluoromethyl group, cyano group, and sulfanyl moiety, which may contribute to its reactivity and interactions with biological targets.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H22F3N3O2S |
| Molecular Weight | 495.54 g/mol |
| IUPAC Name | This compound |
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with lipid membranes. The cyano group can participate in various chemical reactions, while the sulfanyl group is known for its nucleophilic properties.
Anticancer Properties
Preliminary studies suggest that compounds structurally similar to this compound exhibit significant anticancer activity . The hexahydroquinoline framework is associated with the inhibition of various enzymes and receptors involved in cancer progression. For instance:
- Inhibition of Matrix Metalloproteinases (MMPs) : MMPs are critical in tumor invasion and metastasis. Compounds with similar structures have shown varying degrees of inhibition against MMPs. Research indicates that modifications in the trifluoromethyl position can significantly enhance inhibitory potency against MMPs .
Anti-inflammatory Effects
Research on related compounds has indicated potential anti-inflammatory properties . The mechanism may involve the modulation of inflammatory pathways through the inhibition of specific enzymes or receptors involved in inflammation processes.
Case Studies and Research Findings
- Matrix Metalloproteinase Inhibition :
-
Trifluoromethyl Group Influence :
- The incorporation of a trifluoromethyl group has been shown to enhance the biological activity of several drugs by improving their interaction with biological targets. For example, studies have demonstrated that adding a trifluoromethyl group can increase the potency of inhibitors targeting serotonin uptake by sixfold compared to non-fluorinated counterparts .
Future Research Directions
While current data on this specific compound's biological activity is limited, several avenues for future research can be proposed:
- In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate the pharmacological profile of this compound.
- Mechanism of Action : Investigating the specific pathways and molecular targets affected by this compound will provide insights into its therapeutic potential.
- Structure-Activity Relationship (SAR) Studies : Further exploration of how variations in the structure influence biological activity could lead to the development of more potent derivatives.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
*Estimated based on molecular formula.
Electronic and Steric Effects
- Trifluoromethyl (CF₃) vs. Chloro (Cl): The CF₃ group in the target compound and the triazole analogue enhances electron-withdrawing effects and lipophilicity compared to chloro-substituted compounds like N-[2-chloro-5-(trifluoromethyl)phenyl]tetrahydroquinoxaline . This may improve membrane permeability and resistance to oxidative metabolism.
- Sulfanyl Linkage: The sulfanyl group in the target compound and triazole derivatives can participate in hydrogen bonding and disulfide-like interactions, unlike the ether or methylene linkages in simpler acetamides .
Solid-State and Crystallographic Behavior
- Crystal Packing: Meta-substituted phenylacetamides (e.g., N-(3-methylphenyl)-2,2,2-trichloroacetamide) exhibit twisted conformations between aromatic rings (dihedral angles ~65°), influencing solubility and stability . The target compound’s CF₃ and cyano groups may further distort packing, as seen in trifluoromethyl-substituted crystals .
- Hydrogen Bonding: N–H···O interactions in acetamides like 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide stabilize infinite chains , a feature likely shared by the target compound’s sulfanyl-acetamide moiety.
Metabolic and Pharmacokinetic Considerations
- Metabolic Stability: The hexahydroquinoline core and CF₃ group may reduce cytochrome P450-mediated metabolism compared to simpler acetamides like N-(3-methylphenyl)acetamide .
- Solubility: The sulfanyl linkage and polar cyano/ketone groups could improve aqueous solubility relative to fully aromatic analogues (e.g., tetrahydroquinoxaline derivatives ).
Preparation Methods
Knoevenagel Condensation for Cyclohexanedione Functionalization
The hexahydroquinoline core is synthesized via a Knoevenagel condensation between 5-substituted cyclohexane-1,3-dione and 2-(trifluoromethyl)benzaldehyde.
Procedure :
- Reactants :
- 5-Aminocyclohexane-1,3-dione (1.0 equiv).
- 2-(Trifluoromethyl)benzaldehyde (1.2 equiv).
- Malononitrile (1.5 equiv) as the cyano group source.
- Conditions : Ethanol solvent, reflux at 80°C for 12 hours under nitrogen.
- Workup : The product is precipitated by cooling, filtered, and washed with cold ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Characterization | IR: 2218 cm⁻¹ (C≡N) |
Hetero-Diels-Alder Reaction for Ring Formation
The intermediate from Step 2.1 undergoes a Hetero-Diels-Alder reaction with cyclohexenone to form the hexahydroquinoline skeleton.
Procedure :
- Reactants :
- Knoevenagel adduct (1.0 equiv).
- Cyclohexenone (1.5 equiv).
- Catalytic acetic acid.
- Conditions : Reflux in toluene at 110°C for 24 hours.
- Workup : Column chromatography (n-hexane:EtOAc = 4:1) isolates the cycloadduct.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 57% |
| Characterization | ¹H NMR: δ 1.45–1.77 (m, CH₂) |
Optimization and Side-Reaction Mitigation
Byproduct Formation During Thiolation
Competing oxidation of the thiol to disulfide is observed under prolonged reflux.
Mitigation :
- Use inert atmosphere (N₂).
- Add antioxidant (e.g., hydroquinone).
Regioselectivity in Hetero-Diels-Alder Reaction
The reaction favors endo transition state geometry, confirmed by NOESY correlations.
Structural Characterization and Purity Assessment
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows 98.5% purity.
Q & A
Q. What are the critical steps and reagents required for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Cyclocondensation : Formation of the hexahydroquinoline core using precursors like 3-cyano-4-substituted phenyl derivatives under reflux conditions.
- Sulfanyl-Acetamide Coupling : Thiolation via nucleophilic substitution using sodium hydride (NaH) as a base in dimethylformamide (DMF) .
- Catalytic Hydrogenation : Palladium on carbon (Pd/C) for reducing intermediates and ensuring regioselectivity . Key reagents include NaH, DMF, and Pd/C. Reaction optimization (temperature: 80–120°C; time: 12–24 hours) is critical for yields >70% .
Q. How is the molecular structure of this compound validated?
Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
- Chromatography : HPLC or column chromatography to assess purity (>95%) .
Q. Which functional groups are pivotal for its biological activity?
The cyano group (electron-withdrawing), sulfanyl bridge (enhancing bioavailability), and acetamide moiety (hydrogen-bond donor) are critical. These groups interact with enzymatic active sites, as seen in analogs targeting kinases or GPCRs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Use Design of Experiments (DOE) to test variables:
- Temperature : Vary between 80–120°C to balance reaction rate vs. side products.
- Solvent Ratios : DMF/THF mixtures to modulate polarity and solubility.
- Catalyst Loading : Optimize Pd/C (1–5 wt%) to minimize over-reduction . Advanced techniques like microwave-assisted synthesis may reduce reaction time by 30–50% .
Q. What strategies guide structure-activity relationship (SAR) studies?
Focus on substituent modification :
- Phenyl Ring Substituents : Replace trifluoromethyl (CF₃) with halogens (e.g., Cl, F) to alter lipophilicity and target binding .
- Hexahydroquinoline Core : Introduce methyl groups at positions 5 or 7 to study steric effects on enzyme inhibition . Bioactivity assays (e.g., IC₅₀ measurements against cancer cell lines) quantify SAR trends .
Q. How can computational methods predict target binding modes?
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or CDK2). The acetamide group often anchors to ATP-binding pockets .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories. Key interactions include π-π stacking with phenyl rings and hydrogen bonds with the cyano group .
Q. How to resolve contradictions in bioactivity data across analogs?
- Substituent-Specific Effects : Conflicting IC₅₀ values may arise from divergent substituent electronic profiles (e.g., CF₃ vs. OCH₃ altering logP by 1.5 units) .
- Statistical Modeling : Multivariate regression to isolate variables (e.g., Hammett σ values) influencing activity .
Q. What methods characterize physicochemical properties relevant to drug development?
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- logP : HPLC-based determination to predict membrane permeability.
- Thermal Stability : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for decomposition thresholds (>200°C typical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
